2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde
Description
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with a 4-ethoxyphenyl group at position 2 and a carbaldehyde functional group at position 3. This compound belongs to the imidazole class, known for diverse pharmacological activities, including antimicrobial, antifungal, and anticancer effects .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-13-7-10(8-15)14-12/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
VCZJPMFULRXYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde
General Synthetic Strategy
The synthesis of 2-substituted imidazole-5-carbaldehydes typically involves the construction of the imidazole ring followed by selective functionalization at the 5-position with an aldehyde group. The 2-substituent, in this case, a 4-ethoxyphenyl group, is introduced via appropriate substituted benzaldehydes or benzoyl derivatives as starting materials.
Synthetic Routes from Literature
Imidazole Ring Construction via Glyoxal-Ammonium Hydroxide Method
A widely used approach to synthesize 2-aryl imidazoles involves the reaction of substituted benzaldehydes with ammonium hydroxide and glyoxal to form the imidazole scaffold. Specifically, the 4-ethoxybenzaldehyde can be reacted with glyoxal and ammonium hydroxide to yield the 2-(4-ethoxyphenyl)-1H-imidazole intermediate. This method is supported by the synthesis of related 2-aryl imidazoles reported in medicinal chemistry studies, where the imidazole ring is constructed by cyclization of the aldehyde with glyoxal and ammonium hydroxide under controlled conditions.
Introduction of the 5-Carbaldehyde Group via Vilsmeier-Haack Reaction
The aldehyde group at the 5-position of the imidazole ring is commonly introduced by the Vilsmeier-Haack formylation. This involves the reaction of the imidazole intermediate with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The reaction proceeds via electrophilic substitution at the 5-position of the imidazole ring, yielding the 5-carbaldehyde derivative.
A detailed example from patent literature describes the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes using glycine and imido esters followed by Vilsmeier reagent treatment. Although the example focuses on 5-chloro derivatives, the methodology is adaptable for 5-formyl imidazoles by adjusting the reaction conditions and substrates.
Detailed Preparation Procedure
Stepwise Synthesis Overview
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 4-Ethoxybenzaldehyde + Glyoxal + Ammonium hydroxide | Formation of 2-(4-ethoxyphenyl)-1H-imidazole via cyclization | Typical yields: 70-85% |
| 2 | Vilsmeier reagent (POCl3 + DMF) | Formylation at the 5-position of imidazole ring | Yields vary; ~50-60% reported |
| 3 | Work-up: Quenching, extraction, purification | Isolation of 2-(4-ethoxyphenyl)-1H-imidazole-5-carbaldehyde | HPLC purity typically >80% |
Experimental Details
Step 1: Imidazole Ring Formation
A solution of 4-ethoxybenzaldehyde is mixed with glyoxal and ammonium hydroxide in an aqueous or alcoholic medium. The mixture is stirred at room temperature or slightly elevated temperatures (25–50°C) for several hours (typically 12–24 h) to allow ring closure forming the 2-(4-ethoxyphenyl)-1H-imidazole.
Step 2: Vilsmeier-Haack Formylation
The imidazole intermediate is dissolved in an inert solvent such as toluene or dichloromethane. Phosphorus oxychloride is added dropwise at low temperature (0–5°C), followed by N,N-dimethylformamide. The reaction mixture is heated to 80–100°C for 1–3 hours to complete the formylation at the 5-position.
Step 3: Work-up and Purification
The reaction is cooled and carefully quenched with ice-water, maintaining the temperature below 30°C to avoid decomposition. The mixture is extracted with ethyl acetate, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to afford the target aldehyde.
Research Findings and Analysis
Yield and Purity Data
| Compound | Yield (%) | Purity (HPLC %) | Reference |
|---|---|---|---|
| 2-(4-Ethoxyphenyl)-1H-imidazole | 75 | >85 | |
| 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde | 58 | 81.4 |
The yield of the aldehyde formylation step is moderate (~58%) with acceptable purity (~81%) after standard purification. The initial imidazole formation generally proceeds with higher yields and purity.
Reaction Conditions Optimization
- Temperature control during the addition of POCl3 and during quenching is critical to prevent side reactions and degradation.
- The pH adjustment during work-up (around 1.2) ensures efficient separation and isolation of the aldehyde product.
- Use of Celite filtration improves removal of insoluble impurities.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-(4-Ethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Ethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The imidazole ring is known to coordinate with metal ions, which can influence its activity in catalytic processes.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : Benzimidazole derivatives (e.g., ) exhibit broader π-conjugation, which may enhance binding to biological targets like DNA or enzymes compared to simpler imidazoles .
Functional Groups : The carbaldehyde group (-CHO) at position 5 is a reactive site for further chemical modifications (e.g., Schiff base formation), offering versatility in drug design .
Antimicrobial Activity:
- Polymethoxylated Flavones (e.g., tangeretin, nobiletin): Exhibit MIC values of 0.31–10 µg/mL against Propionibacterium acnes and Staphylococcus epidermidis .
- 2-(4-Ethoxyphenyl) Analogues : Ethoxy-substituted compounds (e.g., etonitazepyne in ) show high bioactivity but are associated with toxicity risks, highlighting the need for balanced functional group selection .
Anticancer and Enzyme Inhibition:
- Benzimidazole Carboxamides (e.g., ): Demonstrated kinase inhibition and antiproliferative effects in vitro, attributed to their planar aromatic systems .
- Imidazole Carbaldehydes : The -CHO group enables conjugation with thiosemicarbazides or hydrazines, generating derivatives with proven anticancer activity in preclinical models .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde?
Answer:
The synthesis typically involves cyclization of precursors with ethoxyphenyl and aldehyde functionalities. A common approach includes:
- Step 1: Condensation of 4-ethoxyphenylacetamide with glyoxal to form the imidazole ring.
- Step 2: Selective formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Key considerations: Use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%).
- Spectroscopy:
- ¹H/¹³C NMR: Verify the ethoxyphenyl (δ ~6.8–7.3 ppm for aromatic protons) and aldehyde (δ ~9.8–10.2 ppm) groups.
- FT-IR: Confirm C=O stretch (~1680 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography: For unambiguous confirmation, use SHELXL for refinement .
Advanced: What experimental strategies address contradictory bioactivity data in imidazole derivatives?
Answer: Contradictions often arise from substituent effects or assay conditions. Mitigation involves:
- Systematic SAR studies: Synthesize analogs with controlled variations (e.g., substituents at the 4-ethoxy or aldehyde positions) .
- Standardized assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known inhibitors).
- Data normalization: Express activity relative to internal standards (e.g., IC₅₀ values ± SEM from triplicate runs) .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic addition?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., aldehyde carbon).
- Fukui indices: Quantify local softness to predict reactivity toward nucleophiles like amines or thiols .
- MD simulations: Model solvation effects in polar aprotic solvents (e.g., DMSO) to refine reaction pathways .
Basic: What are the key stability concerns for this compound under storage?
Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent aldehyde oxidation.
- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the imidazole ring.
- Degradation monitoring: Periodic NMR or LC-MS to detect byproducts (e.g., carboxylic acid from aldehyde oxidation) .
Advanced: How to resolve crystallographic disorder in X-ray structures of imidazole derivatives?
Answer:
- Twinning refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Occupancy modeling: Refine alternative conformations for disordered ethoxyphenyl groups.
- Validation tools: Check R-factor gaps (<5%) and ADDSYM in PLATON to avoid overinterpretation .
Basic: What biological targets are plausible for this compound?
Answer:
- Enzyme inhibition: Target kinases or cytochrome P450 isoforms via Schiff base formation (aldehyde-lysine interaction) .
- Antimicrobial activity: Test against Gram-positive bacteria (e.g., S. aureus) using agar dilution assays .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) for cyclization steps.
- Flow chemistry: Improve heat/mass transfer for exothermic formylation reactions.
- DoE (Design of Experiments): Optimize temperature, solvent ratio, and catalyst loading via response surface methodology .
Basic: What spectroscopic techniques differentiate this compound from analogs?
Answer:
- NOESY NMR: Identify spatial proximity between ethoxyphenyl and imidazole protons.
- HRMS: Confirm molecular formula (C₁₂H₁₂N₂O₂) with <2 ppm mass error.
- UV-Vis: Compare λmax shifts in polar vs. nonpolar solvents .
Advanced: How to validate the compound’s role in protein-ligand interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
